molecular formula C11H20O B12647838 3,6-Dimethyl-1-oxaspiro[4.5]decane CAS No. 93840-80-3

3,6-Dimethyl-1-oxaspiro[4.5]decane

Cat. No.: B12647838
CAS No.: 93840-80-3
M. Wt: 168.28 g/mol
InChI Key: RVMIUSPWOCZIGQ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-oxaspiro[4.5]decane is a synthetic oxaspirocyclic compound of significant interest in advanced chemical and pharmacological research. Compounds featuring the 1-oxaspiro[4.5]decane scaffold are recognized for their structural complexity and diverse bioactivity. Spirocyclic structures, characterized by their three-dimensionality, are valuable in medicinal chemistry for exploring novel therapeutic agents and modulating biological targets . Researchers utilize this and similar spiro compounds as key intermediates in organic synthesis. The unique spirocyclic framework serves as a rigid scaffold for building more complex molecular architectures, which can be critical in drug discovery programs . While specific biological data for this compound may be limited, structurally related 1-oxa-3-azaspiro[4.5]decane derivatives have been investigated as potent neuropeptide Y5 receptor antagonists, indicating potential research applications in the study of eating disorders and obesity . Other spiro[4.5]decane derivatives have also been studied for their effects on pathological states initiated by lipid peroxidation . Furthermore, certain 1-oxaspiro[4.5]decane derivatives are valued in the field of perfumery for their ability to impart unique aromatic notes, highlighting the utility of this chemical class beyond pharmaceutical applications . This product is provided as a high-purity chemical entity for research and development purposes only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations. For detailed structural and analytical data, please consult specialized chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93840-80-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3,6-dimethyl-1-oxaspiro[4.5]decane

InChI

InChI=1S/C11H20O/c1-9-7-11(12-8-9)6-4-3-5-10(11)2/h9-10H,3-8H2,1-2H3

InChI Key

RVMIUSPWOCZIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CC(CO2)C

Origin of Product

United States

Synthetic Methodologies for 3,6 Dimethyl 1 Oxaspiro 4.5 Decane and Analogues

Strategies for Spiro[4.5]decane Ring System Construction

Cyclization-Based Approaches

These strategies rely on the formation of an acyclic precursor containing the necessary functional groups that, upon reaction, lead to the spirocyclic ether.

A traditional and widely used method for the synthesis of spiroketals involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. acs.org A condensation reaction, which joins two molecules into a single molecule with the loss of a small molecule like water, is a common way to assemble this precursor. nih.gov

A related strategy utilizes nitroalkanes as central reagents. The carbon-carbon bond formation can be achieved through nitroaldol and Michael reactions. Subsequent conversion of the nitro group into a carbonyl via the Nef reaction provides the necessary keto-group for the spirocyclization step. acs.org This approach was used in the synthesis of a spiroketal where 1-nitrohexan-5-one reacted with acrolein, followed by reduction and a Nef reaction to yield the target spirocycle with high stereoselectivity. acs.org

In a different example, a three-component condensation of 2,6-dimethylphenol, isobutyraldehyde, and various nitriles in concentrated sulfuric acid was used to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones, which are nitrogen-containing analogs of the target structure.

Many synthetic routes to oxaspiro[4.5]decanes involve intricate, multi-step sequences to build a complex precursor tailored for the final spirocyclization event. An important alternative to the classical acid-catalyzed cyclization is the oxidative radical cyclization. This method is particularly useful for delicate substrates that may be sensitive to acidic conditions. In this approach, a diol precursor is treated with an oxidant like lead tetraacetate, which initiates a double intramolecular hydrogen abstraction to furnish the spiroketal.

Another multi-step strategy involves the Prins cyclization. For example, the synthesis of the natural product (+)-spirolaxine methyl ether utilized a Prins cyclization to first form an all-cis substituted tetrahydropyran (B127337) ring. This intermediate was then elaborated through several steps before an oxidative cyclization was employed to close the second ring and form the final spiroketal structure. Such multi-step processes allow for precise control over the stereochemistry of the final molecule.

Metal-Catalyzed Transformations in Oxaspiro[4.5]decane Synthesis

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze complex transformations, enabling the efficient construction of intricate molecular architectures like spirocycles.

Gold(I) catalysts are exceptionally effective at activating alkynes toward nucleophilic attack, initiating cascade reactions that can rapidly build molecular complexity. A powerful strategy for the construction of the spiro[4.5]decane skeleton is a Gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes.

In this process, a linear substrate containing a terminal alkyne and a suitably positioned alkene with a hydroxyl group is treated with a gold(I) catalyst, such as JohnPhosAuCl with a sodium salt additive. The gold catalyst activates the alkyne, which is then attacked by the alkene in a 6-endo-dig cyclization. The resulting carbocationic intermediate is then trapped by the hydroxyl group, triggering a semipinacol rearrangement that expands one of the rings and sets the spirocyclic core. This tandem reaction sequence provides functionalized spiro[4.5]decanes with good diastereoselectivity.

EntryYield (%)Diastereomeric Ratio (dr)
1HH8510:1
2MeH8115:1
3HMe8312:1
4PhH75>20:1
Table 1: Selected examples from a Gold(I)-catalyzed cyclization/semipinacol rearrangement to form spiro[4.5]decanes. Data sourced from related studies.

The enantioselective construction of spirocycles is a significant challenge, and catalytic annulation reactions using cyclic ketones as starting materials provide a direct route. Annulation refers to the formation of a new ring onto an existing one. In the context of synthesizing oxaspiro[4.5]decanes, this would typically involve the reaction of a five-membered cyclic ketone with a reagent that provides the atoms for the new six-membered oxygen-containing ring.

An example of this principle is the palladium-catalyzed enantioselective (3+2) spiro-annulation of cyclopropenones with cyclic 1,3-diketones. While this specific reaction builds an oxaspiro[4.4]pentenone system, it demonstrates the key strategy: a transition metal catalyst, equipped with a chiral ligand, brings together a cyclic ketone (or diketone) and another reaction partner to build the spirocyclic framework with high control over the 3D orientation (enantioselectivity). This method successfully created oxaspiro molecules with two adjacent quaternary stereocenters in good yields and high enantioselectivity.

The development of analogous (4+2) annulations with simple cyclic ketones would provide a direct and powerful method for accessing the chiral 1-oxaspiro[4.5]decane core.

EntryDiketoneRYield (%)ee (%)
11,3-indandionePh9595
21,3-indandione4-Me-Ph9296
31,3-cyclohexanedionePh8590
41,3-cyclohexanedione4-Cl-Ph8892
Table 2: Representative results for the enantioselective palladium-catalyzed spiro-annulation of cyclic diketones. Data adapted from relevant literature.

Acid-Mediated Aminolactone Formation from Unactivated Alkenes

A notable strategy for the construction of spirocyclic systems involves the acid-mediated reaction of unactivated alkenes to form aminolactones. acs.orgresearchgate.netresearchgate.net This method provides a direct route to spirocyclic butyrolactones, which are structurally related to oxaspirodecanes and can serve as versatile intermediates. The reaction typically employs readily available and inexpensive reactants. acs.orgresearchgate.net

The process hijacks a cationic aminoalkylation pathway. acs.orgresearchgate.net For instance, the reaction of an exocyclic alkene, such as methylenecyclohexane, with an aminal derived from ethyl glyoxylate (B1226380) in the presence of an acid can lead to the formation of a spiroaminolactone. acs.orgresearchgate.net This transformation is characterized by its simplicity and broad functional group tolerance. acs.orgresearchgate.netresearchgate.net The resulting products contain a versatile amino group that can be further modified, retained, or used as a handle for subsequent stereospecific carbon-carbon bond formations. acs.orgresearchgate.net

While this method directly produces a spirocyclic lactone rather than a spiroketal, its utility lies in the creation of the core spiro-architecture from simple precursors. The synthetic versatility of the resulting aminolactones allows for further chemical manipulation, potentially leading to the desired oxaspirodecane skeleton through subsequent reaction steps. acs.orgresearchgate.net

Photochemical Approaches to Oxaspirodecanes

Photochemical methods offer a powerful and increasingly popular approach to constructing complex heterocyclic motifs, including the oxaspiro[4.5]decane core. ingentaconnect.combenthamscience.commskcc.orgnih.gov A recently developed strategy utilizes a blue light-emitting diode (LED) induced reaction between vinyldiazoacetates and quinones to produce spirocyclic dihydrofurans, which feature the oxaspiro[4.5]decane framework. ingentaconnect.combenthamscience.commskcc.org

This reaction represents a departure from the typical photochemical reactivity of diazo compounds, which often proceed through carbene intermediates. ingentaconnect.commskcc.orgnih.gov Instead, the mechanism involves the photoexcitation of the quinone to its triplet state. This is followed by triplet energy transfer to the vinyldiazoacetate. The vinylogous carbon of the resulting triplet vinyldiazoacetate then adds to the oxygen of the quinone, forming a triplet diradical. This intermediate subsequently collapses to the spirocyclic dihydrofuran with the loss of dinitrogen gas. ingentaconnect.commskcc.orgnih.gov

This method is efficient and allows for the synthesis of a variety of spirocyclic dihydrofuran derivatives. The reaction conditions and yields for several substrates are summarized in the table below.

Quinone SubstrateVinyldiazo DerivativeProduct Yield (%)Diastereomeric Ratio (rr)
1,4-BenzoquinoneEthyl 2-vinyldiazoacetate851.5 : 1
2-Methyl-1,4-benzoquinoneEthyl 2-vinyldiazoacetate781.8 : 1
2,6-Dimethyl-1,4-benzoquinoneEthyl 2-vinyldiazoacetate75N/A
2-Chloro-1,4-benzoquinoneEthyl 2-vinyldiazoacetate92N/A

This table presents a selection of research findings on the synthesis of spirocyclic dihydrofuran derivatives via a photochemical approach. The reactions were typically performed using blue LED light in acetonitrile. ingentaconnect.com

Furthermore, the resulting spirocyclic products can undergo a strain release-driven rearrangement catalyzed by a Brønsted acid to form chromenes, demonstrating the potential for skeletal diversification of these important heterocyclic motifs. ingentaconnect.com

Ring-Closing Metathesis Strategies for Spiroketal Systems

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic and macrocyclic structures. researchgate.netresearchgate.net This reaction, often catalyzed by ruthenium complexes like the Grubbs catalysts, is highly valued for its functional group tolerance and its ability to form rings of various sizes, from five-membered up to 30-membered rings. researchgate.net

In the context of spiroketal synthesis, RCM is frequently employed to create unsaturated lactones, which are key precursors to the target spiroketal systems. For example, the RCM of acrylates derived from allylic and homoallylic alcohols can provide direct access to α,β-unsaturated γ- and δ-lactones. The efficiency of these cyclizations can sometimes be hindered by the formation of stable chelate complexes between the ester carbonyl and the metal carbene. However, the addition of additives like titanium isopropoxide has been shown to destabilize these unproductive intermediates, leading to effective cyclization in good to excellent yields.

The general strategy involves a diene precursor which, upon exposure to a metathesis catalyst, undergoes an intramolecular reaction to form a cyclic alkene and a small volatile alkene, such as ethene, which drives the reaction to completion. researchgate.net The versatility of the resulting unsaturated lactones allows for further transformations to construct the final spiroketal architecture.

CatalystSubstrate TypeProductKey Features
Grubbs' Catalysts (1st & 2nd Gen)Diene-containing estersUnsaturated LactonesHigh functional group tolerance; forms 5- to 30-membered rings. researchgate.net
Hoveyda-Grubbs CatalystsDiene-containing estersUnsaturated LactonesImproved stability and activity. nih.gov
Schrock CatalystsDiene-containing estersUnsaturated LactonesHighly active, but sensitive to air and moisture. nih.gov

This table summarizes common catalysts and features of Ring-Closing Metathesis (RCM) relevant to the synthesis of spiroketal precursors.

Advanced Precursor Synthesis and Stereocontrol in Reaction Pathways

The stereoselective synthesis of spiroketals is of paramount importance, as the biological activity of these compounds is often dependent on their specific three-dimensional structure. Consequently, significant research has been directed towards developing methods that allow for precise control over the stereochemistry of the spiroketal core. ingentaconnect.commskcc.org

A widely used and classical approach to spiroketal synthesis involves the acid-catalyzed cyclization of a preformed dihydroxyketone precursor. ingentaconnect.com The stereochemical outcome of this reaction is often under thermodynamic control, meaning the most stable spiroketal diastereomer is formed preferentially. This stability is influenced by several factors, including the anomeric and gauche effects, as well as steric interactions.

However, to access less stable diastereomers or to achieve higher levels of stereocontrol, kinetically controlled methods have been developed. These strategies often rely on advanced and carefully designed precursors. One such elegant approach is the stereocontrolled synthesis of spiroketals from glycal epoxides. mskcc.orgnih.gov This method allows for the synthesis of either anomeric stereoisomer, independent of thermodynamic stability. mskcc.org

For example, the reaction of glycal epoxide intermediates can be directed to proceed with either inversion or retention of configuration at the anomeric carbon by careful selection of reaction conditions. nih.gov Warming of the glycal epoxide may lead to spontaneous cyclization with retention of configuration, while the introduction of specific reagents can induce cyclization with inversion. nih.gov This provides a powerful tool for the diversity-oriented synthesis of spiroketal libraries with comprehensive stereochemical diversity. mskcc.org The stereochemical outcome is dictated by the reaction pathway rather than the inherent stability of the product, opening access to a wider range of stereochemically diverse spiroketals. mskcc.orgnih.gov

Cyclization ConditionPrecursorStereochemical Outcome
Warming (-78 °C to rt)Glycal EpoxideRetention of Configuration
AcOH-inducedGlycal EpoxideInversion of Configuration

This table illustrates the stereocontrolled synthesis of spiroketals via kinetic spirocyclization reactions of glycal epoxides, showing how different conditions can lead to different stereoisomers. nih.gov

Stereochemical Investigations of 3,6 Dimethyl 1 Oxaspiro 4.5 Decane

Analysis of Chiral Spirocarbon Centers

In addition to the spirocarbon, the presence of methyl groups at positions 3 and 6 introduces two more stereocenters. Therefore, 3,6-Dimethyl-1-oxaspiro[4.5]decane possesses three chiral centers: C3, C6, and the spirocarbon C5. The presence of these three stereocenters gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.

The absolute configuration at each of these chiral centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in either an (R) or (S) configuration. For instance, the spirocarbon's chirality is determined by the priority of the four different groups attached to it, which are part of the two rings. In related spiroacetal systems like 1,6-dioxaspiro[4.5]decanes, the spiro center is found in nature in both (R) and (S) configurations, highlighting the importance of this chiral feature. semanticscholar.org

Table 1: Chiral Centers in this compound
Chiral CenterPositionNumber of Possible Configurations
Methyl-substituted CarbonC32 (R/S)
SpirocarbonC52 (R/S)
Methyl-substituted CarbonC62 (R/S)

Diastereomeric and Enantiomeric Considerations in Synthetic Outcomes

The synthesis of this compound can theoretically lead to a mixture of its eight possible stereoisomers. The relative and absolute stereochemical outcomes of the synthesis are highly dependent on the chosen synthetic route and the stereochemistry of the starting materials. Stereoselective synthesis aims to control the formation of these isomers, ideally leading to a single desired diastereomer or enantiomer.

In the synthesis of related oxaspirocyclic compounds, such as 1-oxa-8-azaspiro[4.5]decane derivatives, the stereochemistry is often established through the use of chiral precursors or chiral catalysts. nih.govresearchgate.net For instance, a common strategy involves the cyclization of a precursor that already contains one or more of the desired stereocenters. The stereochemistry of these existing centers can direct the formation of the new stereocenters in a process known as diastereoselective synthesis.

The anomeric effect, a stereoelectronic effect prominent in cyclic systems containing a heteroatom like oxygen, can also play a crucial role in controlling the stereochemical outcome at the spirocenter during cyclization. This effect often favors a specific orientation of the substituents on the rings, thereby influencing the diastereomeric ratio of the product. In the synthesis of some 1,6,9-trioxaspiro[4.5]decanes, it was noted that ring contraction could occur in a stereospecific manner, yielding a single diastereomer. semanticscholar.org

Table 2: Potential Stereoisomers of this compound
StereoisomerConfiguration at C3Configuration at C5Configuration at C6Relationship
1RRREnantiomer of 2
2SSSEnantiomer of 1
3RRSEnantiomer of 4
4SSREnantiomer of 3
5RSREnantiomer of 6
6SRSEnantiomer of 5
7RSSEnantiomer of 8
8SRREnantiomer of 7

Conformational Analysis of the Spirocyclic System

The three-dimensional structure and, consequently, the reactivity of this compound are governed by the conformation of its two constituent rings. The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize steric strain. The tetrahydrofuran (B95107) ring, being a five-membered ring, is more flexible and can adopt either an envelope or a twist conformation.

In related spiro[4.5]decane systems, the cyclohexane ring has been observed to be in a chair conformation. researchgate.net It is expected that the cyclohexane moiety in this compound will also favor a chair conformation. The methyl group at C6 can occupy either an axial or an equatorial position. The equatorial position is generally more stable as it minimizes 1,3-diaxial interactions.

Methodologies for Absolute and Relative Stereochemistry Determination

Determining the precise stereochemistry of the eight possible isomers of this compound requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. wordpress.com

Chemical Shifts: The chemical shifts of the protons and carbons in the molecule are sensitive to their local electronic environment, which is influenced by the stereochemistry. Diastereomers will have different chemical shifts. wordpress.com

Coupling Constants: The magnitude of the coupling constants between adjacent protons (³J-coupling) can provide information about the dihedral angles between them, which in turn helps to define the conformation and relative stereochemistry of the rings.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can identify protons that are close to each other in space, even if they are not directly bonded. wordpress.com This is invaluable for determining the relative orientation of substituents on the rings. For example, an NOE between a proton on the C3 methyl group and a proton on the cyclohexane ring could help establish their relative orientation.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including both its relative and absolute stereochemistry. mdpi.commdpi.com This technique requires a crystalline sample of a single stereoisomer. The absolute configuration can be determined if a heavy atom is present in the molecule or by using anomalous dispersion effects.

Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can be used to determine the absolute configuration of chiral molecules, often by comparing the experimental data with theoretical calculations or with data from known compounds. The exciton (B1674681) chirality method, which involves introducing a chromophore into the molecule, can also be a powerful tool for this purpose.

Chiral Lanthanide Shift Reagents: In NMR spectroscopy, the use of chiral lanthanide shift reagents can be employed to differentiate between enantiomers by inducing different chemical shifts for corresponding nuclei in the two enantiomers. nih.gov

Table 3: Spectroscopic and Crystallographic Methods for Stereochemical Analysis
MethodInformation ProvidedRequirements
NMR (¹H, ¹³C, COSY, NOESY)Relative stereochemistry, conformationPure sample of a single diastereomer
X-ray CrystallographyAbsolute and relative stereochemistry, solid-state conformationSingle crystal of a pure stereoisomer
Chiroptical Methods (ORD, CD)Absolute configurationChiral, non-racemic sample
Chiral Lanthanide Shift ReagentsDifferentiation of enantiomersRacemic or enantiomerically enriched sample

Biological Activities and Mechanistic Pathways

Studies on Antimicrobial Activity

While specific studies on the antimicrobial properties of 3,6-Dimethyl-1-oxaspiro[4.5]decane are not extensively documented, research on related oxaspiro structures suggests a promising area for investigation. For instance, natural products containing a 1-oxa-3-azaspiro[4.5]decane skeleton, such as bromotyrosine derivatives isolated from marine sponges, have exhibited moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net The mechanism of action for these compounds is thought to involve the disruption of bacterial cell membranes or interference with essential enzymatic processes. researchgate.net

Furthermore, the broader class of spiro compounds, which includes the oxaspiro family, has been a fertile ground for the discovery of new antimicrobial agents. For example, derivatives of spiro[indoline-3,2'- nih.govrsc.orgresearchgate.netoxadiazols] have shown considerable antibacterial and antifungal properties. nih.gov These findings underscore the potential of the spirocyclic scaffold as a template for the design of novel antimicrobial drugs. The antimicrobial activity of various 1,3,4-oxadiazole (B1194373) derivatives has been extensively reviewed, highlighting their broad-spectrum effects against bacteria, fungi, and other microbes. nih.govnih.gov

Investigations into Antifungal Activity

The exploration of oxaspiro compounds for antifungal activity has yielded some intriguing, albeit sometimes modest, results. A study on 2-oxaspiro[4.5]decane derivatives isolated from the endophytic fungus Roussoella sp. revealed weak antifungal activity against Microsporum gypseum. tandfonline.com In contrast, synthetic diazaspiro[4.5]decan-1-one derivatives have demonstrated significant antifungal efficacy. nih.gov

Specifically, certain 2,8-diazaspiro[4.5]decan-1-one derivatives exhibited potent inhibitory activity against several fungal species, including Candida albicans and Aspergillus fumigatus. nih.gov One compound, in particular, displayed excellent activity against C. albicans, surpassing the efficacy of the established antifungal drug fluconazole. nih.gov The proposed mechanism of action for these compounds is the inhibition of chitin (B13524) synthase, a crucial enzyme for the integrity of the fungal cell wall. nih.gov This selective targeting of a fungal-specific process makes these spiro compounds attractive candidates for further development. The fungicidal activity of other heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, has also been well-documented, with some compounds showing efficacy against Candida albicans by targeting enzymes like thioredoxin reductase. nih.gov

Research on Insecticidal Activity

The unique structural features of spiroketals, a class to which this compound belongs, have been identified in a number of natural products with diverse biological activities, including insecticidal properties. nih.govnih.gov While direct insecticidal testing of this compound is not widely reported, the activity of related compounds provides a strong rationale for such investigations.

For example, the spinosyns, a family of complex macrolides that incorporate a spiroketal system, are potent insecticides used in agriculture. frontiersin.org These compounds act on the nicotinic acetylcholine (B1216132) receptors of insects, leading to paralysis and death. frontiersin.org The study of natural spiroketals and their synthetic analogues continues to be a promising avenue for the discovery of new insecticidal agents with novel modes of action. rsc.orgresearchgate.net

Broader Biological Profiles of Related Oxaspiro Compounds

Beyond their antimicrobial and insecticidal potential, oxaspiro compounds have been investigated for their ability to modulate key biological pathways implicated in a range of human diseases, including inflammation, cancer, and diabetes.

Certain spiro compounds have demonstrated significant anti-inflammatory effects. For instance, a series of spiro-thiochromene-oxindole derivatives were synthesized and evaluated for their ability to inhibit inflammation. rsc.orgresearchgate.net Several of these compounds exhibited potent anti-inflammatory activity by inhibiting the denaturation of bovine serum albumin, a common in vitro model for inflammation. rsc.orgresearchgate.net Further in silico studies suggested that these compounds exert their effect by binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory response. rsc.orgresearchgate.net The ability to selectively inhibit COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The anticancer potential of oxaspiro compounds is an area of active research. A study on novel oxa/azaspiro[4.5]trienones revealed that several derivatives possess significant anticancer activity against various human cancer cell lines, including breast, prostate, lung, and liver cancer. nih.gov The mechanism of action for these compounds was found to involve the induction of apoptosis (programmed cell death) through mitochondrial disruption. nih.gov These compounds were shown to up-regulate the levels of pro-apoptotic proteins like p53, p21, and Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Another class of related compounds, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, has also shown potent antitumor activity. nih.govxula.edu Several derivatives of this scaffold displayed significant cytotoxicity against lung, breast, and cervical cancer cell lines. nih.govxula.edu Some of these compounds were found to inhibit cell migration, a crucial step in cancer metastasis, and to affect cell proliferation by potentially binding to tubulin. researchgate.net More recently, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been synthesized and shown to induce G2/M phase cell cycle arrest and apoptosis in breast cancer cells. mdpi.com

The potential of oxaspiro compounds in the management of diabetes is an emerging field of study. Key molecular targets for antidiabetic drugs include enzymes like dipeptidyl peptidase-4 (DPP-IV) and glucokinase (GK). nih.govnih.gov Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion, while activation of glucokinase enhances glucose metabolism in the liver and pancreas. nih.govnih.gov

While direct studies on this compound as an antidiabetic agent are scarce, the structural features of oxaspiro compounds make them interesting candidates for targeting these enzymes. The development of heterocyclic compounds, including oxadiazoles (B1248032) which share some structural similarities with the oxaspiro core, as DPP-IV inhibitors is an active area of research. nih.govmdpi.comresearchgate.netmdpi.com Similarly, small molecule glucokinase activators are being developed as a novel class of antidiabetic drugs. nih.govnih.gov The potential for oxaspiro[4.5]decane derivatives to act as either DPP-IV inhibitors or glucokinase activators warrants further investigation.

Elucidation of Structure-Activity Relationships (SAR)

Detailed research findings and data tables concerning the structure-activity relationships of this compound are not available in the current body of scientific literature.

Biosynthetic Pathways and Natural Occurrence of Oxaspiro 4.5 Decane Analogues

Isolation and Structural Characterization from Natural Sources

The structural characterization of these spiroacetal compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is crucial for determining the connectivity and stereochemistry of the molecule. semanticscholar.org Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in the identification of the compound. chemicalbook.com

Table 1: Examples of Naturally Occurring Oxaspiro[4.5]decane Analogues

Compound Name Natural Source(s) Reference(s)
7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione Morchella spp., Euphorbia pulcherrima, Marine algae chemicalbook.com
1-Oxaspiro[4.5]decan-2-one Fragrance applications nih.govthegoodscentscompany.com

Proposed Biosynthetic Mechanisms for Spiroacetal Formation

The formation of the spiroacetal core is a key biosynthetic step. While spontaneous cyclization can occur under acidic conditions, this often leads to a mixture of diastereomers. researchgate.net In nature, the stereospecific formation of spiroacetals is typically catalyzed by enzymes. researchgate.net

One of the primary pathways for spiroacetal biosynthesis involves polyketide precursors. cam.ac.uknih.govacs.org Polyketide synthases (PKS) assemble a linear polyketone chain, which then undergoes a series of modifications, including reductions and cyclizations. The formation of the spiroacetal moiety from a dihydroxy ketone precursor is a critical step. This can occur through a dehydrative cyclization. researchgate.net

Recent research has identified specific enzymes, termed spiroacetal cyclases, that catalyze this transformation with high stereoselectivity. cam.ac.uknih.govacs.org For example, in the biosynthesis of the polyketide antibiotics ossamycin (B1233878) and oligomycin, enzymes named OssO and OlmO, respectively, have been shown to be responsible for the spiroacetal formation. cam.ac.uknih.govacs.org These enzymes are believed to facilitate the reaction through general acid/base catalysis within their active sites. cam.ac.uknih.govacs.org

Another proposed mechanism involves the enzymatic epoxidation of a precursor followed by an intramolecular cyclization to form the spiroacetal. researchgate.net

Role of Oxaspiro[4.5]decanes in Natural Product Chemistry

The 1,6-dioxaspiro[4.5]decane ring system, a close relative of the 1-oxaspiro[4.5]decane core, is a vital structural component in numerous biologically potent natural products. semanticscholar.orgresearchgate.net This structural motif is essential for the biological activity of compounds such as the pheromone of the wasp Paravespula vulgaris, the antibiotic monensin, the anticancer agent berkelic acid, and the marine toxin calyculin A. semanticscholar.org

The specific stereochemistry of the spirocenter is often crucial for the biological function of these molecules. researchgate.net The development of synthetic methods to access these complex structures is an active area of research, as it allows for the preparation of analogues for structure-activity relationship studies and the potential discovery of new therapeutic agents. researchgate.netacs.org The synthesis of novel oxaspiro[4.5]decane motifs, such as 1,6,9-trioxaspiro[4.5]decanes, opens up possibilities for creating new lead structures for pharmacological evaluation. semanticscholar.org

The study of oxaspiro[4.5]decanes and their biosynthesis provides valuable insights into the enzymatic machinery that constructs complex natural products. This knowledge can be harnessed for the engineered biosynthesis of novel compounds with potentially useful biological properties.

Computational Chemistry and Theoretical Studies

Molecular Orbital Theory Applications for Reaction Energetics and Mechanisms

Molecular Orbital (MO) theory is a fundamental tool in computational chemistry used to understand the electronic structure of molecules and predict their reactivity. For a compound like 3,6-Dimethyl-1-oxaspiro[4.5]decane, MO theory could be applied to:

Analyze Reaction Energetics: By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemists can predict the most likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and reactivity.

Elucidate Reaction Mechanisms: Computational studies could model the transition states of potential reactions involving the spiroether, such as ring-opening or substitution reactions. By calculating the activation energies for different proposed pathways, the most favorable mechanism can be identified.

While no specific studies on the reaction energetics of this compound using MO theory have been found, research on other spiro-ethers often involves these calculations to rationalize their synthetic routes and stability.

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be invaluable for determining:

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the methyl groups on the spirocyclic framework.

Electronic Properties: DFT can be used to calculate various electronic properties, such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. This is critical for predicting intermolecular interactions. Other properties like dipole moment and polarizability can also be computed.

A study on a different, yet related, compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, utilized the B3LYP/6-311G(d,p) level of theory to successfully simulate its molecular structure and compare it with experimental data. A similar approach would be appropriate for a detailed analysis of this compound.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

ParameterHypothetical Value
C-O Bond Length (ether)1.43 Å
C-C Bond Length (cyclohexane)1.54 Å
C-C-O Bond Angle109.5°
Dihedral Angle (C-O-C-C)Varies with conformation

Note: The values in this table are hypothetical and represent typical values for similar structures. Actual values would require specific DFT calculations for this compound.

In Silico Methodologies for Biological Activity Prediction

In silico methods use computer simulations to predict the biological activity of molecules. These techniques are essential in modern drug discovery for screening large libraries of compounds and prioritizing candidates for experimental testing.

Virtual Screening Techniques

Virtual screening involves the computational screening of large compound libraries against a biological target. For this compound, this would involve:

Ligand-Based Virtual Screening: If compounds with similar structures are known to have a particular biological activity, a model can be built based on their shared features (a pharmacophore). This model can then be used to screen for other compounds, like this compound, that fit the pharmacophore.

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, computational docking can be used to predict how well this compound might bind to it.

No virtual screening studies specifically including this compound have been identified in the literature.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a key tool in structure-based drug design. It predicts the preferred orientation of a molecule when bound to a target to form a stable complex. For this compound, molecular docking simulations could:

Identify Potential Biological Targets: By docking the compound against a panel of known biological targets, potential protein partners could be identified.

Predict Binding Affinity: The docking process generates a score that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher likelihood of biological activity. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site are also identified.

Studies on other spiroketal compounds have successfully used molecular docking to predict and rationalize their binding to protein targets. However, no such studies have been performed for this compound.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Enzyme X-7.5TYR 82, LEU 101, PHE 256
Receptor Y-6.2VAL 54, ILE 78, TRP 150

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Advanced Conformational Analysis Using Computational Models

The three-dimensional shape (conformation) of a molecule is critical to its properties and biological activity. This compound has multiple stereoisomers and can exist in various conformations due to the flexibility of the cyclohexane (B81311) ring and the stereocenters.

Advanced conformational analysis would involve:

Systematic Conformational Search: Using molecular mechanics or quantum mechanics methods to systematically explore the potential energy surface of the molecule to identify all low-energy conformers.

Calculation of Conformational Energies: Determining the relative energies of these conformers to predict their populations at a given temperature. The presence of the methyl groups will significantly influence the conformational preferences of the cyclohexane ring (e.g., chair, boat, or twist-boat conformations) and the orientation of the tetrahydrofuran (B95107) ring.

While conformational analyses of related spirocyclic systems have been published, a detailed study of the conformational landscape of this compound is not currently available.

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, researchers can map out the carbon framework, identify functional groups, and deduce the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 3,6-Dimethyl-1-oxaspiro[4.5]decane, one would expect to see signals corresponding to the 20 protons in the molecule. The signals would appear in the upfield region (typically 0.8-4.0 ppm), characteristic of aliphatic protons. The two methyl groups would likely produce distinct doublet signals due to coupling with their adjacent methine protons. The protons on the carbon adjacent to the ether oxygen (C2) would be the most deshielded and appear furthest downfield within the aliphatic region. The complex overlapping signals of the cyclohexane (B81311) and cyclopentane (B165970) ring protons would create a series of multiplets, the precise chemical shifts and coupling constants of which would be crucial for determining the relative stereochemistry of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, one would expect to observe 11 distinct signals, assuming the molecule is asymmetric. The spiro carbon (C5) would be uniquely identifiable. The carbon atom adjacent to the ether oxygen (C2) would appear significantly downfield compared to the other sp³ hybridized carbons due to the electronegativity of the oxygen atom. The signals for the two methyl carbons would appear in the most upfield region of the spectrum. Data from related spiroacetal structures show carbon signals in similar environments, confirming these expected ranges.

Expected ¹³C NMR Data for this compound
Carbon Atom Predicted Chemical Shift (ppm)
Spiro Carbon (C5)80-100
Ether Methylene (C2)60-80
Cyclohexane/Cyclopentane Carbons20-50
Methyl Carbons10-25
Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by the absence of many common functional group signals (like -OH or C=O) and the presence of specific vibrations corresponding to its ether and alkane structure.

Key expected absorption bands include:

C-H Stretching (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the numerous C-H bonds in the methyl and ring systems.

C-O-C Stretching: A prominent, strong band in the fingerprint region, typically between 1050-1150 cm⁻¹. This asymmetric stretching vibration is highly characteristic of the ether linkage and is a key diagnostic feature for the 1-oxaspiro framework.

C-H Bending: Various medium to weak absorptions in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations of the CH₂ and CH₃ groups.

Expected IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H Stretch (Aliphatic)2850-2960
C-O-C Stretch (Ether)1050-1150
C-H Bend (Methylene/Methyl)1350-1470

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues to its structure. The molecular formula C₁₁H₂₀O gives a molecular weight of 168.28 g/mol .

In an electron ionization (EI) mass spectrum, one would expect to see:

Molecular Ion Peak (M⁺): A peak at m/z = 168, corresponding to the intact molecule with one electron removed. The intensity of this peak may vary depending on the stability of the molecule.

Fragment Ions: The molecule would likely undergo characteristic fragmentation patterns. Common fragmentation pathways for ethers and cyclic alkanes include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and ring-opening fragmentations. The loss of one of the methyl groups would result in a peak at m/z = 153 (M-15). Other significant fragments would arise from the cleavage of the cyclopentane or cyclohexane rings, helping to confirm the spirocyclic nature of the compound. Analysis of related spiro compounds often shows complex fragmentation patterns that are diagnostic of the ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous proof of the connectivity and, crucially, the stereochemistry of this compound, provided a suitable single crystal can be grown.

If a crystal structure were determined, it would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the five- and six-membered rings and the ether linkage.

Conformation: Revealing the specific chair/boat/twist conformation of the cyclohexane ring and the envelope/twist conformation of the cyclopentane ring.

Stereochemistry: Unambiguously establishing the relative (and, with certain techniques, absolute) configuration of the stereocenters at C3 and C6. This is particularly important for distinguishing between different diastereomers (cis/trans isomers).

While this technique is powerful, no public crystal structure data for this compound is currently available in the searched literature. However, the structures of more complex spiroacetals have been extensively studied using this method.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating individual components from a mixture, which is a necessary step before identification and for assessing purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique perfectly suited for the analysis of volatile and semi-volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical GC-MS analysis, a sample mixture is injected into the GC, where it is vaporized. The components travel through a long, thin column at different rates depending on their boiling points and interactions with the column's stationary phase. This separates the components in time. As each component, such as this compound, exits the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound.

This technique is invaluable for:

Identifying the compound in a complex mixture: By matching both the retention time (from the GC) and the mass spectrum (from the MS) with that of a known standard.

Quantifying the compound: Determining the concentration of the compound in a sample.

Detecting impurities: Identifying and quantifying any other related or unrelated compounds present in the sample.

GC-MS is widely used to detect and identify spiro compounds in various matrices, from natural product extracts to leachates from industrial materials.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, widely employed for the separation, identification, and quantification of individual components within a mixture. Its application is critical for assessing the purity of a synthesized compound and for analyzing its various components, including isomers and impurities. In the context of a specific compound like this compound, HPLC would be instrumental in:

Determining Purity: Quantifying the percentage of the main compound and identifying any residual starting materials, by-products, or degradation products.

Isomer Separation: Separating and quantifying the different stereoisomers of this compound, which can exhibit different biological activities or sensory properties.

Stability Studies: Monitoring the degradation of the compound over time under various storage conditions.

However, the lack of specific research on the application of HPLC for this compound means that no established methods, such as the choice of stationary phase, mobile phase composition, flow rate, or detection wavelength, are available in the public domain. Consequently, no research findings or data tables can be presented.

While HPLC methods have been detailed for other oxaspiro compounds, the significant structural differences mean that these methods are not directly transferable to this compound. Each compound interacts differently with the stationary and mobile phases, necessitating the development and validation of a specific analytical method.

The absence of this crucial analytical data highlights a need for further research into the chemical properties and analytical methodologies for this compound. Such studies would be invaluable for quality control in any potential synthesis and for a more complete understanding of this particular chemical entity.

Advanced Applications in Chemical Research and Development

Utilization as Building Blocks in Complex Organic Synthesis

The 1-oxaspiro[4.5]decane framework is a recognized structural unit in organic synthesis, and 3,6-Dimethyl-1-oxaspiro[4.5]decane serves as a specific derivative within this class. The synthesis of such spiroketals can be achieved through various methods, including the acid-catalyzed condensation of a suitable keto-aldehyde with a diol, followed by reduction and cyclization steps. ontosight.ai

The presence of two chiral centers and a defined three-dimensional structure makes this compound a valuable building block for constructing more complex molecules. The oxidative radical cyclization approach is another advanced method for creating spiroketal systems, offering an alternative to classical acid-catalyzed methods and proving useful for delicate substrates. researchgate.net The synthesis of spiroketals is a central topic in organic chemistry due to their prevalence in natural products and their utility in creating structurally diverse molecules. researchgate.netnih.gov

Role as Key Intermediates in Fine Chemical Production

This compound is commercially available, indicating its use as a starting material or intermediate in the production of fine chemicals. echemi.compinpools.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The unique spirocyclic structure of this compound imparts specific physical and chemical properties that can be exploited in the synthesis of high-value downstream products. Its role as an intermediate allows for the introduction of the rigid and conformationally distinct spiroketal scaffold into larger, more complex target molecules.

Contributions to Research in Fragrance and Flavor Chemistry

Research has indicated that this compound has potential applications as a fragrance component due to its sensory properties. ontosight.ai The broader class of spirocyclic compounds is of significant interest to the perfume industry, with many exhibiting desirable olfactory characteristics, frequently described as woody, fruity, and ambery. researchgate.netnih.gov The synthesis of novel spirocycles is a continuous goal in fragrance chemistry, as the rigid, three-dimensional structure can lead to unique and powerful odor profiles. researchgate.netmdpi.com While the specific scent of this compound is not widely documented, its structural class is well-established in the creation of new odorants. nih.gov

Applications in Agrochemical Research and Development

The development of new pesticides is a critical area of chemical research, and spiro compounds have emerged as a promising class of molecules. nih.govacs.org Research suggests that this compound has potential applications in agrochemicals due to possible insecticidal activities. ontosight.ai Spiro-based pesticides are noted for having unique mechanisms of action which can help mitigate the development of resistance in target pests. nih.govcolab.ws The investigation of spiro compounds, including those with the 1-oxaspiro[4.5]decane core, for insecticidal, fungicidal, and herbicidal properties is an active area of research aimed at creating novel crop protection agents. nih.govacs.org

Potential in Medicinal Chemistry Lead Discovery and Optimization (excluding clinical aspects)

The spiroketal moiety is a common feature in numerous natural products and drugs, making it a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Studies have shown that this compound and similar spiro compounds exhibit potential antimicrobial and antifungal activities, making them interesting candidates for further investigation in pharmaceutical research. ontosight.ai

The rigid, three-dimensional nature of the spirocyclic core is a key feature exploited in drug discovery. researchgate.net Incorporating a spiro center like that in this compound allows medicinal chemists to explore novel chemical space and optimize key drug-like properties. Derivatives of the 1-oxaspiro[4.5]decane scaffold have been synthesized and evaluated for activity at various biological targets, such as sigma-1 receptors, demonstrating the utility of this framework in developing selective ligands. nih.govresearchgate.net The introduction of this spirocyclic motif can improve metabolic stability, modulate solubility, and provide a fixed conformational orientation to enhance binding affinity with biological targets. researchgate.net

Summary of Potential Applications

Field of ApplicationNoted Potential Activity/UseReference
PharmaceuticalsAntimicrobial, Antifungal ontosight.ai
AgrochemicalsInsecticidal ontosight.ai
FragrancesSensory Properties ontosight.ai

Q & A

Q. Table 1. Key Synthetic Parameters for Spiro Derivatives

ParameterOptimal RangeImpact on Yield
SolventAnhydrous ethanol↑ Purity
Temperature80–100°C↑ Reaction rate
CatalystPd(OAc)₂ (5 mol%)↑ Coupling efficiency

Q. Table 2. Bioactivity Data for Selected Derivatives

DerivativeTargetIC₅₀ (nM)Assay Type
3,6-Dimethyl-1-oxa5HT₁A receptor8.2 ± 1.3Radioligand binding
6-Methyl-7,9-diphenylCOX-2150 ± 20Enzyme inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.